physicochemical properties of "2-Benzyl-5-methyl-1,2,4-triazol-3-amine"
physicochemical properties of "2-Benzyl-5-methyl-1,2,4-triazol-3-amine"
An In-Depth Technical Guide to the Physicochemical Profiling and ADME Dynamics of 2-Benzyl-5-methyl-2H-1,2,4-triazol-3-amine
In the landscape of modern medicinal chemistry, the 1,2,4-triazole ring is a privileged scaffold, frequently deployed as a bioisostere for amides, esters, and carboxylic acids. Specifically, 2-Benzyl-5-methyl-2H-1,2,4-triazol-3-amine represents a highly functionalized building block. By strategically positioning a benzyl group at the N2 position, a methyl group at C5, and an amino group at C3, this molecule offers a unique convergence of steric shielding, lipophilic anchoring, and precise hydrogen-bonding vectors.
This whitepaper provides an authoritative breakdown of its physicochemical properties, structural causality in drug design, and the self-validating experimental protocols required to profile it for Absorption, Distribution, Metabolism, and Excretion (ADME) optimization.
Structural Causality and Pharmacophore Dynamics
The substitution pattern of 2-Benzyl-5-methyl-2H-1,2,4-triazol-3-amine is not arbitrary; it is a masterclass in controlling molecular conformation and target affinity.
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Tautomeric Locking: Unsubstituted 1,2,4-triazoles exist in a dynamic tautomeric equilibrium (1H, 2H, and 4H forms). Alkylation at the N2 position with a benzyl group effectively "locks" the ring into the 2H-tautomer. This is a critical maneuver in Structure-Based Drug Design (SBDD) because it fixes the spatial orientation of the adjacent 3-amino group, drastically reducing the entropic penalty upon binding to a target [1].
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Kinase Hinge Binding: The 3-amino-1,2,4-triazole motif is a proven "hinge binder" in kinase inhibitors (e.g., PI3K and FAK inhibitors). The amino group acts as a hydrogen bond donor to the carbonyl backbone of hinge residues (such as Cys502 in Focal Adhesion Kinase), while the adjacent ring nitrogen acts as an acceptor [1, 2].
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Lipophilic Anchoring: The N2-benzyl group provides a hydrophobic anchor that can project into adjacent lipophilic pockets (e.g., the back pocket of ATP-binding sites or the hydrophobic channel of CYP51 lanosterol 14 α-demethylase), driving both affinity and target selectivity [3].
Quantitative Physicochemical Profile
The following table synthesizes the core physicochemical parameters of the compound. These metrics dictate its pharmacokinetic viability.
| Physicochemical Property | Value | Mechanistic Implication in Drug Design |
| Molecular Formula | C₁₀H₁₂N₄ | - |
| Molecular Weight | 188.23 g/mol | Highly efficient ligand efficiency; ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Predicted) | 1.60 – 1.80 | The lipophilic benzyl group perfectly balances the highly polar aminotriazole core, ensuring optimal passive membrane permeability. |
| pKa (Conjugate Acid) | ~4.2 | The compound is a weak base. At physiological pH (7.4), it remains predominantly unprotonated, facilitating blood-brain barrier (BBB) penetration [4]. |
| TPSA | ~55.0 Ų | Well below the 140 Ų threshold for oral bioavailability and the 90 Ų threshold for CNS penetration. |
| H-Bond Donors (HBD) | 1 (-NH₂ group) | Provides two protons for donating to target backbone carbonyls. |
| H-Bond Acceptors (HBA) | 3 (N1, N4, Amino N) | Facilitates direct or water-mediated hydrogen bonding networks. |
Visualizing the Molecular Logic
Pharmacophore mapping and target-binding vectors of the 2H-locked aminotriazole scaffold.
Self-Validating Experimental Protocols
To transition this compound from a theoretical scaffold to a validated lead, rigorous physicochemical profiling is required. Do not rely solely on computational predictions; the following field-proven protocols are designed to generate self-validating, artifact-free data.
Protocol 1: Determination of Lipophilicity (LogP) via RP-HPLC
While the shake-flask method is the historical gold standard, it is highly susceptible to emulsion artifacts when dealing with amphiphilic heterocycles. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a higher-throughput, highly reproducible alternative.
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Causality: Retention time on a C18 column directly correlates with the compound's partitioning between a non-polar stationary phase and a polar mobile phase, mirroring octanol/water partitioning.
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Step 1 (Calibration): Prepare a calibration mixture of reference compounds with known LogP values (e.g., aniline, toluene, chlorobenzene). Include uracil to determine the column dead time (
). -
Step 2 (Mobile Phase): Utilize a mobile phase of Methanol/Water (e.g., 50:50 v/v) buffered to pH 7.4 (using 10 mM ammonium acetate) to ensure the aminotriazole remains in its unprotonated state.
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Step 3 (Execution): Inject the reference mixture and the 2-Benzyl-5-methyl-2H-1,2,4-triazol-3-amine sample. Record retention times (
). -
Step 4 (Validation & Calculation): Calculate the capacity factor (
) for all peaks using the formula . Plot of the references against their known LogP values. Interpolate the LogP of the triazole sample from the linear regression equation ( required for validation).
Protocol 2: Macroscopic pKa Determination via Potentiometric Titration
Aminotriazoles exhibit complex protonation dynamics. Potentiometric titration is required to capture the exact macroscopic pKa, which dictates the compound's ionization state in the GI tract versus systemic circulation [4].
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Causality: Monitoring the change in pH as a function of added titrant allows for the precise calculation of the acid dissociation constant, ensuring accurate prediction of physiological solubility.
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Step 1 (Preparation): Standardize 0.1 M KOH and 0.1 M HCl solutions. Dissolve 2-3 mg of the triazole compound in 50 mL of 0.15 M KCl. Crucial: The 0.15 M KCl background matches physiological ionic strength, preventing activity coefficient artifacts.
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Step 2 (Environment Control): Purge the titration vessel with nitrogen gas (
) for 15 minutes prior to and during the experiment to prevent atmospheric from forming carbonic acid, which skews weak base titrations. -
Step 3 (Execution): Lower the pH to ~2.0 using 0.1 M HCl to fully protonate the triazole ring. Titrate with 0.1 M KOH in 0.05 mL increments up to pH 11.0, recording the pH after equilibrium is reached at each step.
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Step 4 (Validation): Perform a blank titration (solvent only). Subtract the blank curve from the sample curve. Calculate the pKa using the Bjerrum function (average number of bound protons). The inflection point of the derivative curve (
) yields the precise pKa.
Protocol 3: Kinetic Solubility Profiling via Laser Nephelometry
Thermodynamic solubility assays take 24–48 hours and do not reflect the reality of high-throughput screening (HTS), where DMSO stock solutions are rapidly injected into aqueous buffers.
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Causality: Laser nephelometry measures light scattering caused by insoluble particulates. It identifies the exact concentration at which the compound crashes out of solution, preventing false negatives in biological assays caused by precipitation.
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Step 1: Prepare a 10 mM stock solution of the compound in 100% DMSO.
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Step 2: In a 96-well plate, perform serial dilutions of the stock into Phosphate-Buffered Saline (PBS, pH 7.4), keeping the final DMSO concentration constant at 1% across all wells.
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Step 3: Incubate the plate at 37°C for 2 hours (mimicking standard assay incubation times).
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Step 4: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to the blank (PBS + 1% DMSO).
Workflow Visualization
Sequential workflow for the physicochemical validation and optimization of triazole leads.
References
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Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. Available at:[Link]
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Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. PMC/NIH. Available at:[Link]
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ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents. SciTechnol. Available at:[Link]
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Adsorption and passivation of copper by triazoles in neutral aqueous solution. Semantic Scholar / Int. J. Corros. Scale Inhib. Available at:[Link]
